N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Description
N,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a bicyclic heterocyclic compound featuring a benzothiazole core fused with a partially hydrogenated cyclohexene ring. The molecule contains two methyl substituents: one at the N-position of the amine group and another at the 6-position of the tetrahydrobenzothiazole scaffold.
Properties
IUPAC Name |
N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h6H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTSTFCUQXKGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-β-aminopropionitrile with sulfur and a suitable catalyst to form the benzothiazole ring. The reaction conditions often require elevated temperatures and the presence of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₄N₂S
- Molecular Weight : 182.29 g/mol
- CAS Number : 1343944-85-3
These properties make it a small molecule scaffold that can be modified for various biological activities.
Enzyme Inhibition
N,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been studied for its potential as an enzyme inhibitor. Research indicates that compounds within this class can inhibit key enzymes involved in metabolic disorders and neurodegenerative diseases. For instance:
- Acetylcholinesterase Inhibition : Compounds similar to N,6-dimethyl derivatives have shown promise in inhibiting acetylcholinesterase, which is crucial for treating Alzheimer's disease .
- α-Glucosidase Inhibition : This compound has been linked to the inhibition of α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzothiazole derivatives. The compound has been evaluated for its ability to act as a multi-target-directed ligand (MTDL) against neurodegenerative diseases complicated by depression. It exhibited significant activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative disease therapies .
Case Study 1: Neurodegenerative Disease Treatment
A study synthesized a series of benzothiazole derivatives, including this compound. These compounds were tested for their inhibitory potency against MAO and cholinesterase enzymes. The findings indicated that some derivatives significantly reduced immobility time in forced swim tests, suggesting antidepressant-like effects .
Case Study 2: Cancer Research
Research on related benzothiazole analogues has demonstrated their cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold were evaluated for their ability to inhibit cancer cell viability. The results showed promising IC₅₀ values comparable to established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Benzothiazole Core
6-Propyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine
- Structure : Features a propyl group at the 6-position instead of a methyl group.
- Molecular Formula : C₁₀H₁₆N₂S (vs. C₉H₁₄N₂S for the target compound) .
5-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine Hydrochloride
- Key Difference : The absence of the N-methyl group alters electronic properties, while the hydrochloride salt improves stability and solubility in polar solvents .
7-(Ethoxyimino)-5,5-Dimethyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine
- Structure: Ethoxyimino group at the 7-position and two methyl groups at the 5-position.
- Molecular Formula : C₁₁H₁₇N₃OS.
- Impact: The ethoxyimino group introduces a polarizable moiety, which may influence receptor binding or metabolic pathways .
2-(4-Methoxyphenyl)-4,5,6,7-Tetrahydro-1,3-Benzothiazol-7-Amine
- Structure : Aromatic 4-methoxyphenyl substituent at the 2-position.
- Molecular Formula : C₁₄H₁₆N₂OS.
Physicochemical Properties
| Compound Name | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| N,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | C₉H₁₄N₂S | N-Me, 6-Me | Moderate lipophilicity, free base form |
| 6-Propyl analog | C₁₀H₁₆N₂S | 6-Pr | Higher lipophilicity, reduced solubility |
| 5-Methyl hydrochloride | C₈H₁₃ClN₂S | 5-Me, HCl salt | Enhanced solubility, crystalline solid |
| 7-(Ethoxyimino)-5,5-dimethyl | C₁₁H₁₇N₃OS | 5,5-diMe, 7-ethoxyimino | Polarizable, potential hydrolytic sensitivity |
| 2-(4-Methoxyphenyl) derivative | C₁₄H₁₆N₂OS | 2-(4-MeO-phenyl) | Aromatic interaction capability |
Biological Activity
N,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS No. 1343944-85-3) is a compound of interest due to its potential biological activities. This article synthesizes various research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H14N2S
- Molecular Weight : 182.29 g/mol
- IUPAC Name : 6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole
- Physical State : Liquid at room temperature
- Purity : 95% .
Research indicates that this compound exhibits several biological activities:
- Cholinesterase Inhibition : This compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. In a study involving modified tacrine derivatives, compounds with similar structures demonstrated significant inhibition of AChE and BuChE with IC50 values in the low micromolar range .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective effects. It may reduce amyloid-beta (Aβ) aggregation and related neurodegeneration .
- Antioxidant Activity : this compound has been associated with antioxidant properties that mitigate oxidative stress in neuronal cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have investigated the pharmacological potential of benzothiazole derivatives:
- Alzheimer's Disease Models : In vitro studies on SH-SY5Y neuroblastoma cells indicated that certain derivatives showed significant neuroprotective effects against Aβ-induced toxicity. These compounds also demonstrated a capacity to inhibit oxidative stress markers .
- Metal Chelation Studies : The compound’s ability to chelate metals like Fe²⁺ and Cu²⁺ was evaluated in various assays. The results suggested that it could reduce metal-induced oxidative stress in neuronal cells .
Safety and Toxicology
Toxicity assessments indicate acceptable safety profiles for certain derivatives of benzothiazole compounds when tested on normal cell lines such as HepG2 and SH-SY5Y. However, further studies are required to fully establish the safety and side effects associated with long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
